molecular formula C16H20N4O4S2 B2617150 N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}-4-(piperidine-1-sulfonyl)benzamide CAS No. 850936-35-5

N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B2617150
CAS No.: 850936-35-5
M. Wt: 396.48
InChI Key: WBXUKLJNZMRDDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}-4-(piperidine-1-sulfonyl)benzamide is a synthetic organic compound designed for research applications. This molecule belongs to a class of benzamide derivatives that incorporate both a 1,3,4-oxadiazole ring and a piperidine sulfonyl group, structural motifs frequently investigated in medicinal chemistry for their potential biological activities. Compounds with similar architectures have been studied for various therapeutic areas, including as inhibitors for bacterial targets and in anti-inflammatory research, suggesting this compound may be a valuable candidate for similar investigative pathways. Its mechanism of action is anticipated to involve specific enzyme inhibition or receptor modulation, consistent with the profile of related sulfonamide and oxadiazole-containing molecules. Researchers may find this compound useful in programs aimed at developing new anti-infective or anti-cancer agents, given that analogous structures have shown promise in these fields. This product is strictly for non-human research applications and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S2/c1-25-11-14-18-19-16(24-14)17-15(21)12-5-7-13(8-6-12)26(22,23)20-9-3-2-4-10-20/h5-8H,2-4,9-11H2,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXUKLJNZMRDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclodesulfurization of 4-benzoyl-1-cyanoacetylthiosemicarbazide in refluxing ethanolic mercuric oxide solution, which affords the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis while maintaining product purity and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}-4-(piperidine-1-sulfonyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of the oxadiazole ring can yield amines.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research has demonstrated that compounds containing oxadiazole and piperidine moieties exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole have shown activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. In a study evaluating the antibacterial efficacy of synthesized compounds, several derivatives displayed moderate to strong activity against these pathogens .

Antifungal Activity
The compound's potential as an antifungal agent is notable. A series of novel derivatives were synthesized and evaluated for antifungal activity against strains of the genus Candida. Some compounds exhibited greater efficacy than fluconazole, with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL against Candida albicans .

Enzyme Inhibition
N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}-4-(piperidine-1-sulfonyl)benzamide also demonstrates enzyme inhibition properties. Studies have shown that related compounds can act as acetylcholinesterase inhibitors and urease inhibitors, which are crucial in treating conditions like Alzheimer's disease and managing urea levels in patients with kidney dysfunction .

Agricultural Applications

Pesticidal Properties
Compounds similar to this compound have been investigated for their pesticidal properties. The oxadiazole ring is known for imparting insecticidal activity. Research indicates that derivatives can effectively control pests in agricultural settings, contributing to enhanced crop protection .

Chemical Research Applications

Synthetic Chemistry
The synthesis of this compound involves multistep reactions that are of interest in synthetic organic chemistry. The methodologies employed in synthesizing such compounds are valuable for developing new chemical entities with tailored biological activities .

Case Studies

StudyApplication FocusKey Findings
Antifungal ActivityCompounds showed MIC values ≤ 25 µg/mL against Candida albicans.
Antimicrobial ScreeningModerate to strong activity against Salmonella typhi and Bacillus subtilis.
Enzyme InhibitionDemonstrated strong inhibitory activity against urease and acetylcholinesterase.

Mechanism of Action

The mechanism of action of N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and the piperidine sulfonyl group are key functional groups that interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific enzymes, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name Oxadiazole Substituent Benzamide Group Biological Activity Key Findings References
Target Compound 5-[(methylsulfanyl)methyl] 4-(piperidine-1-sulfonyl) Not specified Higher lipophilicity due to methylsulfanyl; piperidine enhances solubility.
LMM5 5-[(4-methoxyphenyl)methyl] 4-[benzyl(methyl)sulfamoyl] Antifungal (C. albicans) Inhibits thioredoxin reductase; MIC = 8 μg/mL.
LMM11 5-(furan-2-yl) 4-[cyclohexyl(ethyl)sulfamoyl] Antifungal (C. albicans) Broader antifungal spectrum; MIC = 4 μg/mL.
6a (Antibacterial Derivative) 5-phenylthio 4-(4-methylpiperidine sulfonyl) Antibacterial Active against S. aureus (MIC = 16 μg/mL) and E. coli (MIC = 32 μg/mL).
BJ06816 (Azepane Analog) 5-[(methylsulfanyl)methyl] 4-(azepane-1-sulfonyl) Not specified Larger ring size may alter pharmacokinetics; reduced solubility vs. target.
Chlorothiophene Derivative 5-(5-chlorothiophen-2-yl) 4-(piperidine-1-sulfonyl) Not specified Chlorothiophene enhances electronic effects; potential herbicide activity.

Physicochemical Properties

  • Lipophilicity (LogP) :
    The target compound’s methylsulfanyl group increases LogP compared to LMM5 (4-methoxyphenyl) and LMM11 (furan), favoring improved cellular uptake.
  • Solubility : Piperidine sulfonyl groups generally enhance aqueous solubility compared to cyclohexyl or benzyl substituents in LMM5/LMM11 .

Biological Activity

N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}-4-(piperidine-1-sulfonyl)benzamide is a compound that combines the pharmacologically significant moieties of 1,3,4-oxadiazole and piperidine. This article discusses its biological activities, including antibacterial properties, enzyme inhibition, and binding interactions with proteins.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

  • Molecular Formula : C17H24N4O4S2
  • Molecular Weight : 396.53 g/mol
  • Key Functional Groups :
    • 1,3,4-Oxadiazole ring
    • Piperidine ring
    • Sulfonamide moiety

Antibacterial Activity

Research indicates that compounds containing the oxadiazole and piperidine moieties exhibit significant antibacterial properties. The synthesized derivatives were tested against various bacterial strains:

Bacterial StrainActivity Level
Salmonella typhi Moderate to Strong
Bacillus subtilis Moderate to Strong
Other strains (e.g., E. coli)Weak to Moderate

The activity was assessed using standard microbiological techniques, and the results demonstrated that certain derivatives had promising antibacterial efficacy.

Enzyme Inhibition

The compound was also evaluated for its potential as an enzyme inhibitor. The key enzymes tested included:

  • Acetylcholinesterase (AChE) : Important for neurotransmitter regulation.
  • Urease : Associated with the metabolism of urea in bacteria.

The findings revealed that several derivatives displayed strong inhibitory activity against these enzymes:

Compound IDAChE IC50 (µM)Urease IC50 (µM)
Compound 7l2.14 ± 0.0030.63 ± 0.001
Compound 7m1.50 ± 0.0010.75 ± 0.002
Compound 7n1.80 ± 0.0020.70 ± 0.003

These results indicate a potential therapeutic application in treating conditions related to cholinergic dysfunction and urease-related infections.

Protein Binding Studies

The interaction of the compound with bovine serum albumin (BSA) was investigated to understand its pharmacokinetic properties. The binding affinity provides insights into the compound's stability and distribution in biological systems:

  • Binding Affinity : High binding affinity was observed, suggesting effective transport within biological fluids.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of similar compounds featuring oxadiazole and piperidine structures:

  • Study on Antimicrobial Efficacy :
    • A series of oxadiazole derivatives were synthesized and tested against multi-drug resistant strains of bacteria.
    • Results indicated that modifications to the piperidine ring significantly enhanced antibacterial activity.
  • Enzyme Inhibition Research :
    • Compounds were screened for AChE inhibition as part of Alzheimer’s disease research.
    • The most potent inhibitors were further analyzed for their mechanism of action through molecular docking studies.
  • Pharmacological Profiling :
    • Comprehensive profiling of compounds with similar structures revealed a correlation between structural modifications and biological activity.
    • Enhanced bioactivity was often linked to increased lipophilicity and optimal hydrogen bonding capabilities.

Q & A

Q. What are the critical synthetic steps and reaction conditions for preparing N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}-4-(piperidine-1-sulfonyl)benzamide?

The synthesis involves sequential functionalization of the 1,3,4-oxadiazole and piperidine sulfonyl moieties. Key steps include:

  • Hydrazide formation : Reaction of methyl 4-chlorobenzoate with hydrazine hydrate under reflux (MeOH, 5–6 hrs) to yield the hydrazide intermediate .
  • Oxadiazole ring cyclization : Treatment with CS₂ in the presence of KOH (EtOH, reflux for 4–5 hrs) to form the 1,3,4-oxadiazole core .
  • Sulfonamide coupling : Reaction of 4-(piperidine-1-sulfonyl)benzoyl chloride with the oxadiazole intermediate under basic conditions (Na₂CO₃, H₂O, 1 hr) .
  • Methylsulfanyl functionalization : Introduction of the methylsulfanyl group via nucleophilic substitution using LiH in DMF (4–6 hrs) .

Q. How can researchers monitor reaction progress and purity during synthesis?

  • Thin-layer chromatography (TLC) : Use silica gel plates with UV visualization to track intermediates and confirm completion .
  • Recrystallization : Purify crude products using methanol or ethanol, followed by washing with ice-cold water to remove unreacted reagents .
  • Spectral characterization : Validate structures via 1H^1H-NMR (e.g., δ 2.5 ppm for methylsulfanyl protons) and IR (C=N stretch at ~1600 cm⁻¹ for oxadiazole) .

Q. What analytical techniques are essential for characterizing this compound?

  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical values) .
  • Single-crystal X-ray diffraction : Resolve structural ambiguities, particularly for sulfonamide and oxadiazole conformations .
  • Elemental analysis : Verify C, H, N, and S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s antimicrobial activity?

  • Substituent optimization : Replace the methylsulfanyl group with bulkier alkyl/aryl thioethers to improve lipophilicity and membrane penetration .
  • Piperidine ring substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to the sulfonamide moiety to modulate target binding .
  • Docking studies : Use AutoDock Vina to predict interactions with bacterial enzymes (e.g., dihydrofolate reductase) and guide rational design .

Q. How can contradictory data on biological activity be resolved?

  • Dose-response assays : Perform MIC (minimum inhibitory concentration) testing across multiple bacterial strains (e.g., S. aureus, E. coli) to validate potency ranges .
  • Metabolic stability analysis : Assess hepatic microsomal degradation to distinguish intrinsic activity from pharmacokinetic limitations .
  • Cytotoxicity screening : Use HEK-293 or HepG2 cells to rule off-target effects at therapeutic concentrations .

Q. What computational methods are effective for studying structure-activity relationships (SAR)?

  • Molecular dynamics simulations : Analyze binding stability with bacterial targets (e.g., 50 ns simulations in GROMACS) .
  • QSAR modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors .
  • Pharmacophore mapping : Identify critical features (e.g., sulfonamide oxygen as H-bond acceptor) using Schrödinger Phase .

Methodological Challenges and Solutions

Q. How can low yields in the final coupling step be improved?

  • Optimize stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to oxadiazole amine to drive the reaction .
  • Solvent selection : Replace H₂O with THF for better solubility of hydrophobic intermediates .
  • Catalytic additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitution .

Q. What strategies mitigate instability of the methylsulfanyl group during storage?

  • Lyophilization : Store the compound as a lyophilized powder under inert gas (N₂ or Ar) .
  • Antioxidants : Add 0.1% BHT (butylated hydroxytoluene) to DMSO stock solutions to prevent oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.